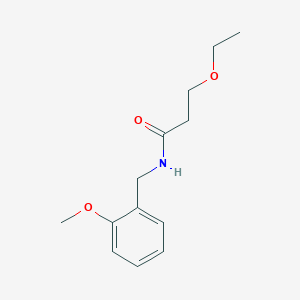![molecular formula C20H16ClFN2O3S B4197412 N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4197412.png)
N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
描述
N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CFTRinh-172 and is known to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a protein that plays a crucial role in regulating the movement of ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis. CFTRinh-172 has been shown to be a useful tool in studying the function of CFTR and has potential therapeutic applications in the treatment of cystic fibrosis.
作用机制
N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 inhibits the function of N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide by binding to a specific site on the protein. This binding site is located in the cytoplasmic domain of this compound and is thought to be involved in regulating the opening and closing of the ion channel. By binding to this site, N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 prevents this compound from functioning properly, leading to a decrease in ion transport across cell membranes.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 has been shown to have specific effects on the function of this compound, but its broader effects on cellular physiology are not well understood. Studies have suggested that N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 may have off-target effects on other ion channels and transporters, which could have implications for its use in research. Additionally, the long-term effects of N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 on cellular function and viability are not well characterized.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 has several advantages as a research tool, including its specificity for N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide and its ability to inhibit this compound function in a reversible manner. However, there are also limitations to its use. N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 has been shown to have off-target effects on other ion channels and transporters, which could complicate data interpretation. Additionally, the long-term effects of N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 on cellular function and viability are not well understood, which could limit its use in certain experiments.
未来方向
There are several future directions for research involving N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172. One area of interest is the development of more potent and selective N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide inhibitors, which could be useful in studying the function of this compound and in developing new therapies for cystic fibrosis. Another area of interest is the investigation of the off-target effects of N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172, which could provide insights into the broader effects of this compound on cellular physiology. Finally, there is interest in exploring the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 and other this compound modulators in the treatment of cystic fibrosis and other diseases.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 has been widely used in scientific research to study the function of N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide. In particular, N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 has been used to investigate the role of this compound in epithelial ion transport, as well as in the pathophysiology of cystic fibrosis. N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 has also been used to study the effects of this compound modulators, which are compounds that can enhance or restore this compound function. This compound modulators have shown promise as a potential therapy for cystic fibrosis, and N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 has been used to evaluate the efficacy of these compounds.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3S/c1-13-6-9-15(10-7-13)28(26,27)24-19-5-3-2-4-16(19)20(25)23-14-8-11-18(22)17(21)12-14/h2-12,24H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUROSRSJGWGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-iodo-4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4197339.png)
![6-(2-bromophenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4197353.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4197378.png)

![methyl 2-({[1-(methylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4197385.png)

![1-({4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}methyl)-2-naphthol](/img/structure/B4197420.png)

![1-[(3-iodo-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B4197436.png)
![1-{[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4197438.png)

![ethyl 5-[(1-adamantylcarbonyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B4197447.png)

